3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride
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Overview
Description
3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride is a complex organic compound with the molecular formula C(_7)H(_2)BrCl(_3)O(_3)S and a molecular weight of 352.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and a chlorosulfonyl group attached to a benzoyl chloride backbone. It is primarily used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the chlorosulfonation of 3-bromo-2-chlorobenzoic acid, followed by the conversion of the resulting sulfonyl chloride to the benzoyl chloride derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of reagents and intermediates to prevent side reactions and ensure the purity of the final product. Advanced purification techniques such as recrystallization and distillation are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol under specific conditions.
Oxidation Reactions: The benzoyl chloride moiety can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, thiols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the development of novel therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism by which 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride exerts its effects involves the interaction of its reactive functional groups with target molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. This interaction can affect various molecular pathways, including signal transduction and enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorobenzoyl chloride: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
2-Chloro-5-(chlorosulfonyl)benzoyl chloride: Similar structure but without the bromine atom, affecting its reactivity and selectivity.
3-Bromo-5-(chlorosulfonyl)benzoyl chloride: Differs in the position of the chlorine atom, influencing its chemical behavior.
Uniqueness
3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H2BrCl3O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl3O3S/c8-5-2-3(15(11,13)14)1-4(6(5)9)7(10)12/h1-2H |
InChI Key |
BKJOYUHXLDXVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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